Product packaging for 2-Benzylamino-4-chloroaniline(Cat. No.:)

2-Benzylamino-4-chloroaniline

Cat. No.: B8646245
M. Wt: 232.71 g/mol
InChI Key: LZRQZPHBQJVNIS-UHFFFAOYSA-N
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Description

2-Benzylamino-4-chloroaniline is a substituted aniline compound of significant interest in organic synthesis and medicinal chemistry research. This chemical features both a chloro substituent and a benzylamino group on the aniline ring, making it a versatile building block for the development of more complex molecules. Its structure is closely related to other valuable intermediates, such as N-Benzyl-4-chloroaniline (CAS 2948-37-0) and 2-benzyl-4-chloroaniline (CAS 40545-76-4) , which are documented in synthetic literature. The primary research value of this compound lies in its application as a precursor in the synthesis of potential pharmacologically active compounds. Similar aniline derivatives are established precursors to antimicrobial agents and are widely used in the industrial production of pesticides, drugs, and dyestuffs . Researchers can utilize this compound to develop new chemical entities for biological screening or to create specialized dyes and materials. The presence of multiple functional groups allows for selective modifications, enabling the construction of diverse compound libraries. This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any personal use. All handling and experimentation should be conducted by trained professionals in appropriately equipped laboratories adhering to relevant safety regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13ClN2 B8646245 2-Benzylamino-4-chloroaniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H13ClN2

Molecular Weight

232.71 g/mol

IUPAC Name

2-N-benzyl-4-chlorobenzene-1,2-diamine

InChI

InChI=1S/C13H13ClN2/c14-11-6-7-12(15)13(8-11)16-9-10-4-2-1-3-5-10/h1-8,16H,9,15H2

InChI Key

LZRQZPHBQJVNIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=CC(=C2)Cl)N

Origin of Product

United States

Advanced Synthetic Strategies for 2 Benzylamino 4 Chloroaniline

Retrosynthetic Analysis for the Target Compound

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. lkouniv.ac.inairitilibrary.com The primary disconnection strategy for 2-Benzylamino-4-chloroaniline involves breaking the C-N bond between the aniline (B41778) nitrogen and the benzylic carbon. This disconnection is logical as it corresponds to well-established and reliable bond-forming reactions. amazonaws.com

This retrosynthetic disconnection suggests two primary synthetic approaches: the reaction of a 4-chloro-1,2-diaminobenzene derivative with a benzylating agent, or more commonly, the coupling of a 2-amino-4-chlorophenyl precursor with a benzyl (B1604629) group donor. The latter approach is generally more feasible and forms the basis of the synthetic strategies discussed in the following sections. The key starting materials identified through this analysis are derivatives of 4-chloroaniline (B138754) and benzylamine (B48309) or a related benzylating agent.

Direct Synthetic Pathways to N-(Benzyl)chloroanilines

The direct formation of the N-benzyl bond onto a chloroaniline framework can be achieved through several powerful synthetic methodologies. These can be broadly categorized into nucleophilic aromatic substitution and metal-catalyzed amination reactions.

Nucleophilic Aromatic Substitution (SNAr) Methodologies for C-N Bond Formation

Nucleophilic aromatic substitution (SNAr) is a classical method for forming C-N bonds, where a nucleophile displaces a leaving group on an activated aromatic ring. For the synthesis of this compound, a potential SNAr approach would involve the reaction of 2,4-dichloroaniline (B164938) with benzylamine. In this scenario, the aniline nitrogen of benzylamine acts as the nucleophile, and one of the chlorine atoms on the dichloroaniline ring serves as the leaving group.

The success of an SNAr reaction is highly dependent on the electronic nature of the aromatic ring. The presence of electron-withdrawing groups ortho or para to the leaving group is typically required to activate the ring towards nucleophilic attack. In the case of 2,4-dichloroaniline, the chlorine atoms themselves are moderately electron-withdrawing, which can facilitate the substitution.

A critical aspect of this approach is regioselectivity. The incoming benzylamine could potentially substitute either the chlorine at the 2-position or the 4-position. The outcome is influenced by both electronic and steric factors. The presence of the amino group at the 1-position can also influence the reactivity of the adjacent chlorine atom. Generally, SNAr reactions are sensitive to reaction conditions such as the solvent, base, and temperature. A plausible synthesis would involve heating 2,4-dichloroaniline with an excess of benzylamine, which can also act as the base to neutralize the HCl generated during the reaction.

Parameter Condition
Aryl Halide 2,4-Dichloroaniline
Nucleophile Benzylamine
Solvent High-boiling polar aprotic (e.g., DMSO, DMF) or excess benzylamine
Base Benzylamine (excess) or a non-nucleophilic base (e.g., K₂CO₃, Na₂CO₃)
Temperature Elevated temperatures (typically >100 °C)

Metal-Catalyzed Amination (C-N Coupling) Reactions

Metal-catalyzed cross-coupling reactions have revolutionized the synthesis of arylamines, offering milder reaction conditions and broader substrate scope compared to traditional methods. wikipedia.org

Palladium-Catalyzed Buchwald-Hartwig Amination Analogs

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a premier method for the formation of C-N bonds. wikipedia.org This reaction allows for the coupling of a wide variety of amines with aryl halides or triflates. For the synthesis of this compound, this would involve the reaction of an appropriately substituted chloroaniline with benzylamine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

A potential route is the coupling of 2,4-dichloroaniline with benzylamine. A key challenge in this approach is achieving selective mono-amination. Careful control of stoichiometry and reaction conditions is necessary to favor the formation of the desired product over di-substituted byproducts. The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands often providing the best results. nih.govamazonaws.com

Component Examples
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂, [Pd(cinnamyl)Cl]₂
Ligand Xantphos, BINAP, DPPF, bulky biarylphosphines (e.g., XPhos, SPhos)
Base NaOt-Bu, KOt-Bu, Cs₂CO₃, K₃PO₄
Solvent Toluene, Dioxane, THF, DMF
Temperature Room temperature to elevated temperatures (e.g., 80-110 °C)
Copper-Catalyzed Ullmann-Type Coupling Reactions

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds, typically involving the coupling of an aryl halide with an amine at high temperatures. While traditional Ullmann conditions can be harsh, modern modifications using ligands and different copper sources have enabled these reactions to proceed under milder conditions.

For the synthesis of this compound, an Ullmann-type coupling could be envisioned between 2-amino-4-chlorobenzene (4-chloroaniline) and a benzyl halide, or more likely, between a protected 2-amino-4-chlorophenyl halide and benzylamine. The use of ligands such as 1,10-phenanthroline (B135089) or various amino acids can significantly improve the efficiency and scope of the Ullmann N-arylation. researchgate.net

Parameter Typical Conditions
Copper Source CuI, Cu₂O, Cu powder
Ligand 1,10-Phenanthroline, N,N-dimethylglycine, L-proline
Base K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent DMF, DMSO, Pyridine
Temperature 100-200 °C
Ruthenium-Catalyzed Deaminative Coupling Approaches

Ruthenium-catalyzed reactions have emerged as powerful tools in organic synthesis. While direct deaminative coupling is a specific type of reaction, a closely related and highly relevant transformation is the ruthenium-catalyzed N-alkylation of anilines with alcohols via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. rsc.orgrsc.org This method is atom-economical and environmentally benign, as the only byproduct is water.

In this approach, a ruthenium catalyst temporarily oxidizes the alcohol (e.g., benzyl alcohol) to the corresponding aldehyde. This aldehyde then undergoes condensation with the amine (e.g., 4-chloroaniline) to form an imine, which is subsequently reduced by the ruthenium hydride species generated in the initial oxidation step. This regenerates the active catalyst and yields the N-alkylated amine. researchgate.netnih.gov This strategy avoids the use of stoichiometric activating agents or leaving groups.

Component Examples
Ruthenium Catalyst [RuCl₂(p-cymene)]₂, RuCl₂(PPh₃)₃, various Ru-NHC complexes
Amine 4-Chloroaniline
Alkylating Agent Benzyl alcohol
Base (optional) K₂CO₃, NaOH
Solvent Toluene, xylene, or solvent-free
Temperature 100-150 °C

Reductive Amination of Carbonyl Compounds with Substituted Anilines and Benzylamines

Reductive amination is a versatile and widely employed method for the synthesis of secondary and tertiary amines. This one-pot reaction typically involves the condensation of a carbonyl compound with a primary or secondary amine to form an imine or enaminium ion intermediate, which is subsequently reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation.

A plausible reductive amination strategy for the synthesis of this compound involves the reaction of a suitably substituted benzaldehyde (B42025) with a corresponding amine. One potential pathway is the reductive amination of 4-chloro-2-nitrobenzaldehyde (B15764) with benzylamine. In this approach, the aldehyde and benzylamine would first condense to form the corresponding N-benzyl-4-chloro-2-nitrobenzaldimine. Subsequent reduction would not only reduce the imine C=N bond but also the nitro group to an amino group, yielding the target molecule. The choice of reducing agent is critical in this step to ensure the successful reduction of both functionalities. Catalytic hydrogenation over a palladium or platinum catalyst is often effective for the simultaneous reduction of imines and nitro groups.

Alternatively, a two-step approach can be considered where the nitro group is reduced in a separate step following the reductive amination of the carbonyl group. This allows for a wider range of reducing agents to be used for the imine reduction.

Reactant 1Reactant 2Key IntermediateReducing Agent (Example)Product
4-chloro-2-nitrobenzaldehydeBenzylamineN-benzyl-4-chloro-2-nitrobenzaldimineH₂/Pd or PtThis compound
2-amino-4-chlorobenzaldehydeBenzylamineN-benzyl-2-amino-4-chlorobenzaldimineNaBH₄, NaBH₃CNThis compound

Stepwise Synthetic Approaches and Precursor Functionalization

Stepwise synthetic routes offer greater control over the introduction of functional groups and can be advantageous in achieving the desired regiochemistry. These approaches involve the sequential modification of a precursor molecule to build the target this compound.

Introduction of the Benzylamino Moiety onto Chlorinated Anilines

A key strategy in the stepwise synthesis of this compound is the introduction of the benzylamino group onto a pre-existing chlorinated aniline framework. A common starting material for this approach is 4-chloro-2-nitroaniline (B28928). The synthesis of N-benzyl-4-chloro-2-nitroaniline can be achieved through the benzylation of 4-chloro-2-nitroaniline with benzyl chloride in the presence of a weak base, such as fused sodium acetate, and a catalytic amount of iodine.

The subsequent reduction of the nitro group in N-benzyl-4-chloro-2-nitroaniline yields the crucial intermediate, N¹-benzyl-4-chloro-o-phenylenediamine. This reduction can be effectively carried out using reducing agents such as zinc and hydrochloric acid in an alcoholic medium. This intermediate is essentially this compound.

Starting MaterialReagentsIntermediateReducing Agent for Nitro GroupFinal Product
4-chloro-2-nitroanilineBenzyl chloride, Sodium acetate, IodineN-benzyl-4-chloro-2-nitroanilineZn/HCl in alcoholThis compound

Chlorination of Benzylaminoaniline Precursors (Regioselective Considerations)

An alternative stepwise approach involves the introduction of the chloro substituent at a later stage of the synthesis, specifically through the chlorination of a benzylaminoaniline precursor, such as N-benzyl-o-phenylenediamine. The success of this strategy hinges on the regioselective control of the chlorination reaction.

The directing effects of the existing substituents on the aromatic ring play a crucial role in determining the position of the incoming chloro group. Both the amino (-NH₂) and the benzylamino (-NHCH₂Ph) groups are activating, ortho-, para-directing groups due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene (B151609) ring through resonance. wikipedia.orgresearchgate.net The benzylamino group is generally considered to be more sterically hindered than the amino group.

In the electrophilic chlorination of N-benzyl-o-phenylenediamine, the incoming electrophile (e.g., from N-chlorosuccinimide or sulfuryl chloride) will be directed to the positions ortho and para to the activating amino and benzylamino groups. Given that the two amino groups are ortho to each other, the positions para to each group are of primary interest. The position para to the amino group (position 4) and the position para to the benzylamino group (position 5) would be the most electronically activated sites.

However, the steric bulk of the benzylamino group might hinder substitution at the adjacent position (position 6). Therefore, chlorination is most likely to occur at the position para to the primary amino group, which is position 4, to yield the desired this compound. Careful selection of the chlorinating agent and reaction conditions is necessary to optimize the yield of the desired regioisomer and minimize the formation of undesired byproducts.

PrecursorChlorinating Agent (Example)Expected Major ProductRationale
N-benzyl-o-phenylenediamineN-Chlorosuccinimide (NCS)This compoundThe amino group is a strong ortho, para-director, leading to substitution at the sterically accessible para position.

Condensation Reactions Involving Chlorinated Anilines and Benzyl Derivatives

Modern cross-coupling reactions provide powerful tools for the formation of carbon-nitrogen bonds and can be considered a form of condensation reaction. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a highly effective method for the synthesis of aryl amines from aryl halides and primary or secondary amines. wikipedia.orgorganic-chemistry.org

This methodology can be applied to the synthesis of this compound by coupling a suitable chlorinated diamine precursor with a benzyl halide. For instance, the reaction of 4-chloro-o-phenylenediamine with benzyl bromide in the presence of a palladium catalyst, a suitable phosphine ligand (e.g., BINAP, XPhos), and a base (e.g., sodium tert-butoxide, cesium carbonate) could selectively form the desired C-N bond.

The regioselectivity of the Buchwald-Hartwig amination on 4-chloro-o-phenylenediamine would be a critical consideration. The two amino groups have different steric environments. The amino group at the 2-position is adjacent to the chloro group, which might influence its reactivity. However, palladium-catalyzed aminations are often sensitive to steric hindrance, potentially favoring reaction at the less hindered amino group. Fine-tuning of the catalyst, ligand, and reaction conditions would be essential to achieve selective benzylation at the desired position.

Aryl Halide PrecursorAmine/Amine DerivativeCatalyst System (Example)Base (Example)Product
2,5-dichloroanilineBenzylaminePd(OAc)₂, BINAPNaOtBuThis compound
4-chloro-o-phenylenediamineBenzyl bromidePd₂(dba)₃, XPhosCs₂CO₃This compound

Investigating the Chemical Reactivity and Transformation Mechanisms of 2 Benzylamino 4 Chloroaniline

Reactivity of the Secondary Amine Functionality

The secondary amine group is a key center of reactivity in the molecule, characterized by the lone pair of electrons on the nitrogen atom, which imparts nucleophilic and basic properties.

As a secondary amine, the nitrogen atom in 2-Benzylamino-4-chloroaniline readily participates in nucleophilic substitution reactions with acylating and alkylating agents.

Acylation: This reaction involves the introduction of an acyl group (R-C=O) onto the nitrogen atom, typically by reacting the amine with acyl chlorides, acid anhydrides, or esters. The reaction proceeds via nucleophilic acyl substitution, where the amine's lone pair attacks the electrophilic carbonyl carbon of the acylating agent. This results in the formation of a stable N-substituted amide. For instance, reaction with acetyl chloride would yield N-benzyl-N-(4-chloro-2-aminophenyl)acetamide. These amide products are generally less basic and less nucleophilic than the parent amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group.

Alkylation: Alkylation involves the introduction of an alkyl group onto the nitrogen atom. While direct alkylation with alkyl halides can occur, it can be difficult to control and may lead to the formation of a quaternary ammonium salt if an excess of the alkylating agent is used. Reductive amination provides an alternative, controlled method for introducing further alkyl groups.

Table 1: Representative Acylation and Alkylation Reactions

Reaction Type Reagent Example Product Class
Acylation Acetyl Chloride (CH₃COCl) N-Substituted Amide
Acylation Acetic Anhydride ((CH₃CO)₂O) N-Substituted Amide

The formation of a stable Schiff base, characterized by a carbon-nitrogen double bond (azomethine or imine group), occurs through the condensation of a primary amine with an aldehyde or a ketone jetir.orgadvancechemjournal.com. The compound this compound, being a secondary amine, does not form a stable, neutral imine in the same manner.

The reaction of a secondary amine with a carbonyl compound initially forms an unstable carbinolamine intermediate. Unlike the intermediate from a primary amine, this species has no proton on the nitrogen atom to eliminate as water to form a neutral imine. Instead, it can eliminate water to form a positively charged iminium ion. Iminium ions are highly reactive electrophilic intermediates that can participate in subsequent reactions.

The oxidation of this compound can be initiated at the electron-rich secondary amine or the aromatic rings. Electrochemical studies on simpler chloroanilines provide insight into potential transformation pathways qnl.qa. The electrochemical oxidation of aniline (B41778) derivatives often involves an initial one-electron transfer to form a radical cation mdpi.com.

For this compound, the oxidation would likely generate a radical cation centered on the nitrogen, which is stabilized by resonance with both the aniline and benzyl (B1604629) aromatic rings. These radical cation intermediates are highly reactive and can undergo various subsequent reactions, including:

Coupling Reactions: Two radical cations can couple to form dimeric products, such as hydrazobenzene derivatives (N-N coupling) or aminodiphenylamine derivatives (C-N coupling) mdpi.com.

Hydrolysis: In aqueous media, radical cations or their subsequent products can undergo hydrolysis. For example, studies on 4-chloroaniline (B138754) have shown that its one-electron oxidation can lead to unstable intermediates that hydrolyze to form p-quinoneimine rsc.orgnih.gov.

The presence of the benzyl group adds another potential site for oxidation, particularly at the benzylic carbon, which could lead to the formation of benzaldehyde (B42025) or benzoic acid derivatives under strong oxidizing conditions.

Table 2: Potential Products from Electrochemical Oxidation

Pathway Intermediate Species Potential Final Product Class
N-centered Oxidation Radical Cation Dimeric Compounds (e.g., Hydrazines)
Ring Oxidation Radical Cation Substituted Biphenyls

Reactions Involving the Aromatic Rings

The two aromatic rings in this compound are susceptible to electrophilic attack, while the chloro-substituted ring can potentially undergo nucleophilic substitution under specific conditions.

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile masterorganicchemistry.com. The rate and regioselectivity of this reaction are governed by the existing substituents on the ring uci.edu. In this compound, the aniline ring is substituted with a chloro group and a benzylamino group.

Benzylamino Group (-NHCH₂C₆H₅): This is a powerful activating group due to the ability of the nitrogen's lone pair to donate electron density into the ring through resonance. It is an ortho, para-director.

Chloro Group (-Cl): This is a deactivating group due to its inductive electron withdrawal. However, it is also an ortho, para-director because its lone pairs can donate electron density through resonance uci.edu.

When both an activating and a deactivating group are present, the activating group's directing effect dominates. Therefore, the powerful ortho, para-directing benzylamino group will determine the position of substitution. The positions ortho and para to the benzylamino group are C3 and C5. The C5 position is sterically less hindered.

In the case of nitration, which typically uses a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) electrophile, the reaction is expected to yield primarily 5-nitro-2-benzylamino-4-chloroaniline minia.edu.eglibretexts.org. A smaller amount of the 3-nitro isomer may also be formed. Industrial nitration of chloroaniline often involves an initial acylation step to protect the amine and moderate its reactivity google.com.

Table 3: Directing Effects of Substituents on the Aniline Ring for EAS

Substituent Position Electronic Effect Reactivity Effect Directing Effect
-NH-Benzyl 2 Resonance Donating (+) Activating ortho, para (to C3, C5)

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group, such as a halogen, on an aromatic ring by a nucleophile chemistrysteps.com. The most common mechanism is the addition-elimination pathway, which is facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group libretexts.orgyoutube.com. These EWGs are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction libretexts.org.

In this compound, the substituents on the ring are a chloro group at C4 and a benzylamino group at C2. The benzylamino group is strongly electron-donating, not electron-withdrawing. An electron-donating group para to the chloro leaving group would destabilize the negative charge of the Meisenheimer complex, thus strongly disfavoring the addition-elimination SNAr mechanism.

Therefore, replacing the chlorine atom via this pathway would be extremely difficult and require harsh reaction conditions. An alternative mechanism, the elimination-addition (benzyne) pathway, can occur in the presence of a very strong base, such as sodium amide (NaNH₂) chemistrysteps.comyoutube.com. This mechanism does not require electron-withdrawing groups and proceeds through a highly reactive benzyne intermediate. However, this reaction often leads to a mixture of products as the incoming nucleophile can attack either carbon of the benzyne triple bond youtube.com.

Reactions of the Benzyl Methylene (B1212753) Bridge (-CH₂-)

Direct experimental studies on the reactivity of the benzyl methylene bridge specific to this compound are not readily found in scientific literature. The methylene group (-CH₂-), situated between the aniline nitrogen and the phenyl group, is a benzylic position. Generally, C-H bonds at benzylic positions are weaker than typical alkyl C-H bonds and are susceptible to a variety of reactions, most notably oxidation.

Potential Reactivity:

Oxidation: The benzylic protons are prone to abstraction by oxidizing agents. Under appropriate conditions, this could lead to the formation of a corresponding benzoyl derivative (an amide, in this case: N-benzoyl-4-chloro-1,2-phenylenediamine) or other oxidation products. The specific outcome would depend on the oxidant used and the reaction conditions.

Radical Reactions: The relative weakness of the benzylic C-H bond also makes it a potential site for radical halogenation or other radical-mediated reactions.

It must be emphasized that these are predicted reactivities based on general organic chemistry principles, and specific studies on this compound are required for confirmation.

Polymerization Tendencies and Oligomer Formation

The polymerization of aniline and its derivatives is a well-studied field, leading to the formation of polyaniline (PANI), a prominent conducting polymer. The process typically proceeds via oxidative polymerization, where monomer units are coupled through the formation of new C-N or C-C bonds. researchgate.net

The presence of substituents on the aniline monomer significantly influences the polymerization process and the properties of the resulting polymer. N-substitution, as in this compound, presents a particular challenge to the conventional polymerization mechanism. The standard mechanism for aniline involves coupling at the para-position relative to the amino group, often leading to a "head-to-tail" polymer chain. researchgate.net

For N-substituted anilines, several factors complicate polymerization:

Steric Hindrance: The bulky benzyl group on the nitrogen atom can sterically hinder the approach of other monomers and the growing polymer chain, potentially slowing down or inhibiting polymerization.

Altered Reactivity: N-substitution changes the electronic properties and oxidation potential of the monomer.

Alternative Reaction Pathways: The presence of the N-substituent can favor the formation of different types of linkages, leading to branched structures or terminating the chain growth.

Research on the oxidative polymerization of N-alkylanilines has shown that they tend to form easily hydrolysable products of low molecular weight. nih.gov Similarly, the polymerization of N-aryl derivatives of aniline often results in low molecular weight products with a benzidine-like structure. nih.gov This suggests that this compound would likely not form high molecular weight polymers under typical aniline polymerization conditions. Instead, it would be more prone to forming oligomers or short-chain polymers. The polymerization would likely involve oxidative coupling, but chain propagation would be limited due to the steric and electronic effects of the N-benzyl and chloro substituents.

The table below compares the polymerization behavior of aniline with substituted analogues.

MonomerSubstitution TypeTypical Polymerization OutcomeReference
AnilineUnsubstitutedHigh molecular weight, linear polyaniline (emeraldine form). kpi.ua
N-AlkylanilinesN-AlkylLow molecular weight, easily hydrolysable products. nih.gov
N-ArylanilinesN-ArylLow molecular weight products with benzidine structure. nih.gov
N-Phenylanthranilic AcidN-Aryl with -COOHPolymer growth occurs via C-C coupling at 2- and 4-positions; forms polymers, not just oligomers, under specific heterophase conditions. scirp.org

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Benzylamino 4 Chloroaniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise atomic connectivity and chemical environment of a molecule in solution.

Detailed ¹H and ¹³C NMR Spectral Assignments and Coupling Analysis

The ¹H NMR spectrum of 2-Benzylamino-4-chloroaniline is expected to exhibit distinct signals corresponding to the protons of the benzyl (B1604629) group and the substituted chloroaniline ring. The benzyl group protons would include a singlet for the methylene (B1212753) (CH₂) protons and multiplets for the five aromatic protons of the unsubstituted phenyl ring. The 4-chloroaniline (B138754) ring protons are expected to appear as distinct doublets and a doublet of doublets, reflecting their coupling relationships. The amine (NH) proton would likely appear as a broad singlet.

Similarly, the ¹³C NMR spectrum will show signals for each unique carbon atom. The chemical shifts are influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating effect of the amino group, as well as the magnetic anisotropy of the aromatic rings.

Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
NH4.5 - 5.5broad singlet-
CH₂ (benzyl)~4.35singlet-
H-3~6.65doubletJ ≈ 8.5
H-5~7.10doublet of doubletsJ ≈ 8.5, 2.5
H-6~6.75doubletJ ≈ 2.5
Phenyl (ortho)~7.35multiplet-
Phenyl (meta)~7.40multiplet-
Phenyl (para)~7.30multiplet-

Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1~145.0
C-2~120.0
C-3~112.0
C-4~129.0
C-5~123.0
C-6~117.0
CH₂ (benzyl)~48.5
Phenyl (ipso)~139.0
Phenyl (ortho)~127.5
Phenyl (meta)~129.0
Phenyl (para)~127.0

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign these predicted signals and confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. Key correlations would be observed between the adjacent aromatic protons on the chloroaniline ring (H-5 with H-3 and H-6).

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each proton signal (e.g., H-3, H-5, H-6, CH₂) to its corresponding carbon signal (C-3, C-5, C-6, CH₂).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's preferred conformation. A key NOESY correlation would be expected between the benzylic CH₂ protons and the H-3 proton on the chloroaniline ring, confirming their spatial proximity.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental composition. For this compound (C₁₃H₁₂ClN), the theoretical exact mass can be calculated. A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak [M]⁺ due to the presence of chlorine's two stable isotopes, ³⁵Cl and ³⁷Cl, in a roughly 3:1 natural abundance. This would result in two peaks, [M]⁺ and [M+2]⁺, separated by approximately 2 Da, with a relative intensity ratio of about 3:1.

The fragmentation pattern upon electron ionization would provide further structural confirmation. Plausible fragmentation pathways would involve the cleavage of the C-N and C-C bonds.

Predicted HRMS Fragmentation Data for this compound

m/z (for ³⁵Cl)Proposed Fragment IonFormula
217.0658[M]⁺ (Molecular Ion)[C₁₃H₁₂ClN]⁺
140.0165[M - C₆H₅]⁺[C₇H₇ClN]⁺
126.0216[M - C₇H₇]⁺[C₆H₅ClN]⁺
91.0548[C₇H₇]⁺ (Tropylium ion)[C₇H₇]⁺

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. The spectra are expected to show characteristic absorption bands corresponding to the various functional groups present in this compound.

Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)
N-H Stretch (secondary amine)3350 - 3450
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch (CH₂)2850 - 2960
Aromatic C=C Ring Stretch1500 - 1600
N-H Bend1550 - 1650
C-N Stretch1250 - 1350
C-Cl Stretch1000 - 1100

The N-H stretching vibration would appear as a sharp to medium band in the 3350-3450 cm⁻¹ region. Aromatic C-H stretches are expected just above 3000 cm⁻¹, while the benzyl CH₂ stretches would appear just below 3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) would contain a complex series of bands corresponding to various bending and stretching modes, including the characteristic C-Cl stretch.

Single Crystal X-ray Diffraction (SCXRD) Analysis for Solid-State Molecular and Supramolecular Structures

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and details of intermolecular interactions that dictate the crystal packing.

Unit Cell Parameters and Space Group Determination

As of this writing, a single crystal structure for this compound has not been reported in the crystallographic databases. Therefore, experimental unit cell parameters and the space group cannot be provided.

Obtaining a single crystal suitable for SCXRD analysis would be the ultimate step in its structural elucidation. Such an analysis would reveal the precise solid-state conformation of the molecule, including the torsion angles between the aromatic rings. Furthermore, it would identify the supramolecular architecture, which would likely be governed by intermolecular hydrogen bonds involving the secondary amine (N-H group) acting as a hydrogen bond donor and potentially the nitrogen atom or the π-system of an adjacent molecule acting as an acceptor.

Bond Lengths, Bond Angles, and Dihedral Angles

In this analogue, significant steric hindrance is observed between the benzyl group and the fused pyridine ring, leading to a substantial twist. The benzyl ring is rotated out of the plane of the central pyridine ring by 81.87 (14)°. This rotation is attributed to non-bonded interactions between the ortho-hydrogen atoms of the benzene (B151609) ring and the methylene group of the amino linker. nih.gov A similar steric strain would be anticipated in this compound, influencing the dihedral angles between the benzyl and chloroaniline rings.

The bond lengths within the aniline (B41778) and benzyl rings are expected to fall within the typical range for aromatic C-C bonds (approximately 1.36–1.40 Å). The C-N bond lengths of the secondary amine linker would be characteristic of sp³-hybridized carbon and sp²-hybridized nitrogen attachments to aromatic systems. The C-Cl bond length will be influenced by its attachment to the aromatic ring.

Table 1: Expected Bond Parameters for this compound (based on related structures and chemical principles)

Parameter Atom 1 Atom 2 Atom 3 Expected Value
Bond Length C (aromatic) C (aromatic) - ~1.39 Å
C (aromatic) N - ~1.40 Å
N C (methylene) - ~1.47 Å
C (methylene) C (benzyl) - ~1.51 Å
C (aromatic) Cl - ~1.74 Å
Bond Angle C (aromatic) N C (methylene) ~120°
N C (methylene) C (benzyl) ~109.5°

| Dihedral Angle | (Chloroaniline Ring Plane) | - | (Benzyl Ring Plane) | Significant twist expected |

Crystal Packing, Intermolecular Interactions, and Hydrogen Bonding Networks

The crystal structure of organic molecules is governed by a network of intermolecular interactions that dictate the packing arrangement. For this compound, several key interactions are expected to play a crucial role.

Hydrogen Bonding: The secondary amine group (-NH-) is a potent hydrogen bond donor. In the solid state, it is highly probable that N-H···N or N-H···Cl hydrogen bonds are formed. In the crystal structure of the related compound, 2-benzylamino-4-p-tolyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile, molecules are linked by pairs of N—H⋯Nnitrile hydrogen bonds, forming inversion dimers with an R22(12) ring motif. nih.gov This suggests a strong tendency for the benzylamino group to participate in hydrogen bonding, which would be a dominant feature in the crystal packing of this compound.

π–π Interactions: The presence of two aromatic rings (the chloroaniline and benzyl moieties) introduces the likelihood of π–π stacking interactions. These interactions, where the electron clouds of the aromatic rings overlap, contribute significantly to the stability of the crystal lattice. In the aforementioned related structure, these dimers are further linked by slipped parallel π–π stacking interactions, with a centroid-centroid distance of 3.7211 (12) Å, contributing to the formation of a three-dimensional framework. nih.gov

Advanced Electronic Spectroscopy (e.g., UV-Vis for Electronic Transitions and Chromophore Analysis)

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for probing the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from π → π* and n → π* electronic transitions associated with its chromophores.

The primary chromophores in this molecule are the chloroaniline and benzyl aromatic rings. Aniline itself exhibits two absorption bands, a strong band around 230 nm and a weaker one around 280 nm, both attributed to π → π* transitions within the benzene ring, modified by the amino group. The presence of the chlorine atom and the benzylamino substituent will cause a bathochromic (red) shift in these absorption maxima.

For a related compound, 2-amino-4-chlorobenzonitrile, UV-Vis analysis showed two main absorption peaks corresponding to π → π* and n → π* transitions. analis.com.my The π → π* transitions are typically of high intensity and occur at shorter wavelengths, while the n → π* transitions, involving the non-bonding electrons of the nitrogen and chlorine atoms, are of lower intensity and appear at longer wavelengths.

The electronic spectrum of this compound will therefore be a composite of the transitions originating from both aromatic rings, further influenced by the electronic communication between them through the secondary amine bridge. The exact position and intensity of the absorption maxima will be sensitive to the solvent polarity.

Table 2: Expected Electronic Transitions for this compound

Transition Chromophore Expected Wavelength Range (nm)
π → π* Chloroaniline Ring 240 - 260
π → π* Benzyl Ring 250 - 270

Theoretical and Computational Investigations of 2 Benzylamino 4 Chloroaniline

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. These computational methods can predict molecular geometry, stability, and reactivity, offering insights that complement experimental findings.

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-Benzylamino-4-chloroaniline, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional structure. mdpi.comnih.gov The process of geometry optimization involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. This optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's steric and electronic properties.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative) (Note: This table is for illustrative purposes only and does not represent actual calculated data.)

Parameter Bond/Angle Predicted Value
Bond Length C-Cl ~1.75 Å
Bond Length C-N (amino) ~1.40 Å
Bond Length N-C (benzyl) ~1.45 Å
Bond Angle C-N-C ~120°

HOMO-LUMO Energy Gap Analysis and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. For this compound, this analysis would reveal its kinetic stability and potential for participating in charge-transfer interactions. nih.gov

Table 2: Illustrative Frontier Orbital Energies (Note: This table is for illustrative purposes only and does not represent actual calculated data.)

Parameter Energy (eV)
HOMO Energy -5.5 to -6.5
LUMO Energy -1.0 to -2.0

Charge Distribution and Electrostatic Potential Maps

Understanding how charge is distributed across a molecule is vital for predicting its interactions with other molecules. Molecular Electrostatic Potential (MEP) maps are visual tools that illustrate the charge distribution. In an MEP map, regions of negative potential (typically colored red) indicate areas rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. For this compound, an MEP map would likely show negative potential around the nitrogen and chlorine atoms due to their high electronegativity, and positive potential around the amino hydrogen atoms.

Vibrational Frequency Analysis and Spectroscopic Property Prediction

Computational vibrational frequency analysis can predict a molecule's infrared (IR) and Raman spectra. By calculating the harmonic frequencies of the molecule's vibrational modes, specific spectral peaks can be assigned to the stretching, bending, and twisting of particular bonds or functional groups. This analysis for this compound would help in interpreting experimental spectra, confirming the presence of key functional groups (like N-H, C-Cl, and aromatic C-H bonds), and verifying the optimized molecular structure. Theoretical spectra are often scaled to better match experimental results.

Computational Mechanistic Studies of Reactions Involving the Compound

Computational chemistry can be used to model the entire course of a chemical reaction, providing a detailed picture of how reactants are converted into products.

Transition State Elucidation and Reaction Coordinate Mapping

When this compound participates in a chemical reaction, it must pass through a high-energy state known as the transition state. Computational methods can be used to locate the geometry of this transition state and calculate its energy. By mapping the energy changes as the reactants evolve into products—a process known as reaction coordinate mapping—chemists can determine the reaction's activation energy and gain a deeper understanding of its mechanism. nih.gov This type of study could, for example, elucidate the mechanism of electrophilic substitution on one of the aromatic rings or nucleophilic reactions involving the amino group.

Conformational Analysis and Energy Landscapes

There is no published research on the conformational analysis or the potential energy landscapes of this compound. A proper conformational analysis would involve computational methods to identify stable conformers, determine rotational barriers of the benzyl (B1604629) and amino groups, and map the energy landscape to understand the molecule's flexibility and preferred spatial arrangements. This information is currently not available.

In Silico Modeling for Structure-Property Relationships

No in silico modeling studies, such as Quantitative Structure-Activity Relationship (QSAR) or other molecular modeling approaches, have been published for this compound. Such studies are crucial for predicting the biological activity or physicochemical properties of a compound based on its molecular structure. Without experimental data or specific computational models for this molecule, no structure-property relationships can be detailed.

Potential Role in Advanced Organic Synthesis and Materials Science

Versatile Building Block in the Construction of Complex Architectures

Substituted anilines are a cornerstone of organic synthesis, serving as versatile building blocks for a wide range of more complex molecules. wisdomlib.orgacs.org Their utility stems from the reactivity of the aromatic ring and the amino group, which allows for numerous chemical transformations. researchgate.netgalchimia.com For instance, 2-benzylanilines are recognized as valuable precursors in synthetic chemistry. beilstein-journals.org However, a thorough search of the available literature did not yield specific examples of 2-Benzylamino-4-chloroaniline being used as a building block for the construction of complex molecular architectures. The potential for this compound to act as a nucleophile via its secondary amine or undergo further substitution on the aromatic ring is chemically plausible, but documented applications are not present in the reviewed literature.

Precursor for N-Heterocyclic Compounds and Macrocycles

The synthesis of N-heterocyclic compounds often relies on precursors containing amine functionalities. sigmaaldrich.combeilstein-journals.org Aniline (B41778) derivatives, for example, are common starting materials for creating cyclic structures that are prevalent in pharmaceuticals and functional materials. researchgate.net Similarly, macrocyclic chemistry sometimes employs N-benzylated components to build large, complex ring systems. mdpi.comresearcher.life

Despite the suitability of the functional groups within this compound for such transformations, no specific studies were found that document its use as a precursor for either N-heterocyclic compounds or macrocycles. The general strategies for forming these structures often involve the condensation of amines with other difunctional molecules, but the application of this specific chloro-substituted N-benzylaniline has not been reported.

Ligand Design in Organometallic Chemistry and Catalysis

Aniline and benzylamine (B48309) derivatives are frequently used as ligands that coordinate with metal centers to form catalysts for a variety of organic reactions. researchgate.netnih.gov The nitrogen atom's lone pair of electrons can form a coordinate bond with a transition metal, and the substituents on the aromatic ring can be modified to tune the electronic and steric properties of the resulting catalyst. scispace.com For instance, N-benzylaniline derivatives have been explored in the context of palladium-catalyzed C-H functionalization reactions. nih.govresearchgate.net

While this suggests that this compound could theoretically function as a ligand, there is no available research demonstrating its use in ligand design, organometallic complex synthesis, or catalysis. The specific electronic effects of the ortho-benzylamino and para-chloro groups on a metal center have not been investigated.

Intermediate in the Synthesis of Specialty Chemicals (e.g., dyes, pigments, certain polymers)

Aniline derivatives are fundamental intermediates in the chemical industry, particularly for the synthesis of dyes and pigments. wisdomlib.org The parent compound, 4-chloroaniline (B138754), is a known precursor for azo dyes and other colorants. sigmaaldrich.com The chromophoric properties of molecules are often derived from extended conjugated systems, which can be built from aniline-based structures.

In the realm of polymer science, substituted anilines can be polymerized to create conductive polymers or incorporated into polyamides and polyimides for high-performance materials. semanticscholar.org For example, the optical properties of poly(N-benzylaniline) have been a subject of study. nih.gov However, no literature specifically identifies this compound as an intermediate in the synthesis of commercial dyes, pigments, or polymers.

Exploration in Non-Linear Optical (NLO) Materials Research (as an organic ionic crystal component)

Organic molecules with specific electron-donating and electron-withdrawing groups can exhibit non-linear optical (NLO) properties, making them of interest for applications in photonics and optoelectronics. jhuapl.edu Research in this area has explored various substituted aniline derivatives. For example, the related compound N-benzyl-2-methyl-4-nitroaniline (BNA) is a known organic biaxial crystal with quadratic NLO properties. researchgate.net The key features for NLO activity are often a high degree of molecular polarizability and a non-centrosymmetric crystal packing.

There is no available data or research exploring the NLO properties of this compound or its potential use as a component in organic ionic crystals for such applications. Its crystallization behavior and electronic properties would need to be investigated to determine any potential in this field.

Based on an extensive review of scientific literature, there is a notable absence of published research detailing the use of this compound in the specific areas of advanced organic synthesis and materials science outlined. While the individual structural components of the molecule are found in compounds used across these fields, this compound itself appears to be an under-investigated compound. Therefore, its potential role remains theoretical and is not substantiated by current scientific findings.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Benzylamino-4-chloroaniline, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : A common approach involves nucleophilic substitution or reductive amination. For example, benzylamine (CAS 3287-99-8, available as hydrochloride salts ) can react with 4-chloro-2-nitroaniline under catalytic hydrogenation (e.g., Pd/C) to reduce the nitro group while introducing the benzylamino moiety. Optimization includes adjusting reaction temperature (e.g., 60–80°C), solvent polarity (e.g., ethanol/water mixtures), and catalyst loading. Purity (>90%) can be achieved via recrystallization in ethanol, as demonstrated for structurally similar benzylamine derivatives .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

  • Methodological Answer :

  • NMR : Analyze aromatic proton environments (δ 6.5–7.5 ppm for chloro-substituted aniline; δ 4.2–4.5 ppm for benzylamino -CH2-) .
  • HPLC-MS : Use C18 columns with acetonitrile/water mobile phases (0.1% formic acid) to resolve polar impurities. Monitor [M+H]+ ions (expected m/z ~247 for C13H13ClN2) .
  • FT-IR : Identify N-H stretches (~3400 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹) .

Q. How should this compound be stored to maintain stability, and what decomposition products are likely under improper conditions?

  • Methodological Answer : Store in airtight, amber vials at 2–8°C to prevent oxidation of the aniline group. Decomposition under light/moisture may yield 4-chloroaniline (CAS 106-47-8) via N-debenzylation, detectable via GC-MS .

Advanced Research Questions

Q. How do electronic effects of the benzylamino and chloro substituents influence the reactivity of this compound in electrophilic substitution reactions?

  • Methodological Answer : The chloro group (-Cl) is electron-withdrawing, directing electrophiles to the para position relative to itself (ortho to the benzylamino group). The benzylamino group (-NH-CH2-C6H5) acts as a moderate electron donor, altering regioselectivity in nitration or sulfonation. Computational DFT studies (e.g., Mulliken charge analysis) and Hammett parameters (σmeta/σpara) for analogous chloro-anilines (e.g., 4-chloroaniline, CAS 106-47-8 ) can predict reactivity trends.

Q. What advanced chromatographic methods can resolve co-eluting impurities in this compound, and how should method parameters be adjusted?

  • Methodological Answer : Use ultra-high-performance liquid chromatography (UHPLC) with a HILIC column for polar impurities or chiral columns for enantiomeric byproducts. Adjust gradient elution (e.g., 10–90% acetonitrile in 15 min) and column temperature (30–50°C) to improve resolution. For trace halogenated impurities (e.g., 4-bromo-2-chloroaniline, CAS 39173-54-7 ), employ tandem MS/MS with MRM transitions .

Q. How can isotopic labeling (e.g., deuterium) be utilized in mechanistic studies of this compound’s metabolic pathways?

  • Methodological Answer : Synthesize deuterated analogs (e.g., 4-chloro(2,6-2H2)aniline derivatives ) to track metabolic dehalogenation or N-dealkylation. Use LC-HRMS to distinguish deuterated fragments (e.g., [M+D]+ ions) in in vitro hepatocyte assays. Compare kinetic isotope effects (KIE) to elucidate rate-limiting steps .

Q. In cross-coupling reactions, what catalysts and ligands enhance the efficiency of this compound as a substrate?

  • Methodological Answer : For Suzuki-Miyaura coupling, employ Pd(PPh3)4 with arylboronic acids in DMF/H2O (3:1) at 80°C. The chloro group facilitates oxidative addition, while the benzylamino group may require protection (e.g., Boc) to prevent coordination interference. Ligands like XPhos improve yields for sterically hindered substrates .

Q. How can researchers reconcile conflicting data regarding the compound’s solubility in different solvent systems?

  • Methodological Answer : Use contradiction analysis frameworks :

Replicate experiments : Measure solubility in DMSO, ethanol, and chloroform using UV-Vis (λmax ~280 nm).

Control variables : Standardize temperature (25°C) and ionic strength (0.1 M NaCl).

Compare with analogs : Cross-reference solubility data for 4-chloroaniline (CAS 106-47-8, soluble in ethanol ) and benzylamine derivatives (e.g., 4-benzylmorpholine-3-carboxylic acid, soluble in DMSO ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.